9-Octadecenoic acid, 2-ethylhexyl ester, (9E)-
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Overview
Description
9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- is an organic compound that belongs to the class of fatty acid estersThis compound is known for its applications in various industries, including cosmetics, lubricants, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- typically involves the esterification of 9-octadecenoic acid with 2-ethylhexanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Types of Reactions:
Oxidation: 9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- can undergo oxidation reactions, especially at the double bond of the 9-octadecenoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 9-octadecenoic acid and 2-ethylhexanol.
Transesterification: This ester can participate in transesterification reactions with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Transesterification: Sodium methoxide, methanol.
Major Products Formed:
Oxidation: Epoxides, diols, and carboxylic acids.
Hydrolysis: 9-Octadecenoic acid and 2-ethylhexanol.
Transesterification: New esters and alcohols.
Scientific Research Applications
9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers.
Biology: This compound is used in the formulation of various cosmetic products due to its emollient properties. It helps in moisturizing and softening the skin.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used as a lubricant in various industrial applications, including metalworking and machinery.
Mechanism of Action
The mechanism of action of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- is primarily based on its chemical structure. The ester bond allows it to interact with various molecular targets, including enzymes and receptors. In cosmetic applications, it acts as an emollient by forming a protective layer on the skin, preventing moisture loss. In industrial applications, its lubricating properties are due to its ability to reduce friction between surfaces .
Comparison with Similar Compounds
Ethyl Oleate: Similar to 9-octadecenoic acid, 2-ethylhexyl ester, (9E)-, ethyl oleate is an ester of oleic acid but with ethanol instead of 2-ethylhexanol.
Methyl Oleate: This compound is the methyl ester of oleic acid and is used in similar applications as a plasticizer and lubricant.
Butyl Oleate: Another ester of oleic acid, butyl oleate, is used in cosmetics and industrial applications.
Uniqueness: The uniqueness of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- lies in its branched alcohol component, 2-ethylhexanol. This branching provides enhanced flexibility and stability compared to linear alcohol esters. Additionally, its emollient properties make it particularly valuable in cosmetic formulations .
Biological Activity
9-Octadecenoic acid, 2-ethylhexyl ester, commonly referred to as (E)-9-octadecenoic acid ethyl ester (E9OAEE), is a fatty acid ester derived from natural sources, particularly from vegetable oils. This compound has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This article aims to explore the biological activity of E9OAEE, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C26H50O2
- Molecular Weight : 398.68 g/mol
- Structure : E9OAEE is characterized by a long hydrocarbon chain with a double bond at the ninth carbon position.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of E9OAEE. In particular, research conducted on LPS-induced RAW264.7 macrophages demonstrated that E9OAEE significantly inhibits the production of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner.
Mechanisms of Action :
- Inhibition of Nitric Oxide Production : E9OAEE was shown to reduce NO production, a key inflammatory mediator.
- Suppression of Prostaglandin E2 Synthesis : The compound inhibited PGE2 levels, which are linked to pain and inflammation.
- Regulation of Key Enzymes : The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), both critical for inflammatory processes, was decreased following treatment with E9OAEE.
- MAPK Pathway Modulation : E9OAEE also affected the phosphorylation of mitogen-activated protein kinases (MAPKs) including ERK, P38, and JNK, which are involved in cellular responses to inflammation.
The study concluded that E9OAEE could serve as a promising candidate for therapeutic strategies aimed at managing chronic inflammatory diseases .
Study on RAW264.7 Macrophages
A pivotal study assessed the effects of E9OAEE on LPS-induced RAW264.7 macrophages. Key findings include:
- Reduction in Inflammatory Cytokines : The compound notably decreased levels of tumor necrosis factor-alpha (TNFα), another pro-inflammatory cytokine.
- Dose-Dependent Response : The anti-inflammatory effects were observed to be dose-dependent, indicating that higher concentrations yield greater inhibition of inflammatory markers .
Toxicological Assessments
Toxicological studies have evaluated the safety profile of 2-ethylhexyl esters, including E9OAEE:
- Irritation Potential : Mild irritation was noted in skin irritation studies; however, all effects were reversible within observation periods.
- No Observed Adverse Effect Level (NOAEL) : In repeated oral dose toxicity studies conducted on rats, no significant clinical signs or toxicity were observed at doses up to 1000 mg/kg body weight per day .
Data Table
Properties
CAS No. |
1229516-07-7 |
---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-ethylhexyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |
InChI Key |
FOKDITTZHHDEHD-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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